Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol and heated to reflux for several hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves bulk synthesis using similar reaction conditions as described above. The scalability of the process is achieved by optimizing reaction parameters and using industrial-grade equipment for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes such as inflammation and apoptosis .
Comparison with Similar Compounds
Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties, similar to this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Biological Activity
Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H16N2O2 and a molecular weight of approximately 220.27 g/mol. The compound features a pyrimidine ring with an ethyl group at the 2-position, a cyclopropyl group at the 4-position, and a carboxylate group at the 5-position. These structural characteristics contribute to its reactivity and biological activity, making it a candidate for further pharmacological exploration.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant biological activity through enzyme inhibition. One of the primary targets identified is the cytochrome P450 enzyme family, which plays a crucial role in drug metabolism. Inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs, highlighting the compound's potential as a lead in drug development.
Structure-Activity Relationship (SAR)
The SAR studies of pyrimidine derivatives have shown that modifications at various positions on the pyrimidine ring can significantly influence biological activity. For instance, the presence of cyclopropyl and ethyl groups has been associated with enhanced potency against specific biological targets . The following table summarizes key findings from SAR studies related to similar pyrimidine compounds:
Compound | Target Enzyme | IC50 (nM) | Notes |
---|---|---|---|
Compound A | PfGSK3 | 698 ± 66 | Significant inhibitor of plasmodial kinases |
Compound B | NAPE-PLD | Not determined | Selective inhibitor affecting lipid metabolism |
This compound | Cytochrome P450 | TBD | Potential modulator of drug metabolism |
Case Studies
- Inhibition of Plasmodial Kinases : Research has highlighted the importance of targeting kinases such as PfGSK3 and PfPK6 in malaria treatment. Compounds structurally similar to this compound have demonstrated inhibitory effects on these kinases, suggesting that further investigations into this compound may yield promising results in antimalarial therapies .
- NAPE-PLD Inhibition : Another study focused on inhibitors of NAPE-PLD, an enzyme involved in lipid signaling pathways. Compounds with similar structural motifs were shown to modulate emotional behavior in animal models by altering lipid mediator levels in the brain. This suggests that this compound could also have implications in neuropharmacology .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Various methods have been explored to optimize yield and purity, often employing catalysts and controlled reaction conditions. For example, copper-catalyzed reactions have been successfully used to produce pyrimidine derivatives with high efficiency .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-3-10-13-7-9(12(15)16-4-2)11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
PTMIGKVVZAPWBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)C2CC2)C(=O)OCC |
Origin of Product |
United States |
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